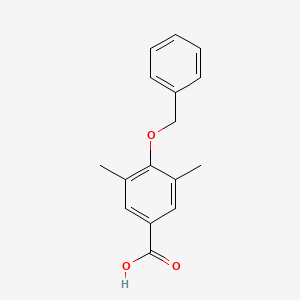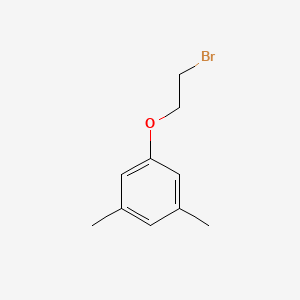
4-Benzyloxy-3,5-dimethylbenzoic acid
Vue d'ensemble
Description
4-Benzyloxy-3,5-dimethylbenzoic acid, also known as 4-benzyloxy-3,5-dimethylbenzoate, is a widely used organic compound in various scientific research applications. It is a white crystalline solid with a molecular formula of C14H14O3 and a molecular weight of 238.26 g/mol. This compound is an important intermediate in the synthesis of various drugs, as well as a reagent for the preparation of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various other compounds such as dyes, pesticides, and herbicides.
Applications De Recherche Scientifique
Molecular and Crystal Structure Studies
- Structural Analysis: The molecular structure of 3,5-dimethylbenzoic acid, a related compound to 4-benzyloxy-3,5-dimethylbenzoic acid, has been determined through X-ray crystallography, providing insights into the benzene ring's carbon skeleton and bond distances. This type of analysis is crucial for understanding the structural properties of benzene derivatives in crystal form (Colapietro et al., 1984).
Chemical Reactivity and Synthesis
- Synthesis of Derivatives: The synthesis of various derivatives, such as 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid, demonstrates the potential for creating new compounds with distinct properties for further research and applications (Yong, 2010).
- Mesitylene Activation and Oxidation: The activation and oxidation of mesitylene C-H bonds by pincer iridium(III) complexes using 3,5-dimethylphenyl-2,6-bis(oxazolinyl) showcase the potential of these compounds in organometallic chemistry and catalysis (Zhou et al., 2015).
Materials Science and Optoelectronics
- Electron Transporting Materials: Benzobisoxazole-based materials, including derivatives of 3,5-dimethylbenzoic acid, have been used to create compounds with high thermal stability and ambipolar transport properties, applicable in the field of organic light-emitting diodes (OLEDs) (Yin et al., 2015).
Pharmacology and Medicinal Chemistry
- Cytotoxicity Studies: The use of 3,5-dimethylbenzoic acid derivatives in synthesizing compounds with cytotoxic properties, such as amorfrutins A and B, indicates their potential in developing novel anticancer therapies (Brandes et al., 2020).
Inorganic Chemistry and Coordination Polymers
- Metal-Organic Polymers: Studies on the structural diversity and magnetic properties of metal-organic polymers using derivatives of 3,5-dimethylbenzoic acid reflect the significance of these compounds in designing new materials with specific magnetic properties (Fan et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound interacts with skin cells, eye cells, and respiratory system cells.
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions. The compound’s benzylic position is particularly reactive, undergoing reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
The compound is a benzyl derivative of isoindoline and can undergo debenzylation to form isoindolines . Isoindolines are involved in various biochemical processes, including the formation of certain natural products and pharmaceuticals.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound may disrupt normal cellular functions, leading to inflammation and irritation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyloxy-3,5-dimethylbenzoic acid. For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals. It is also important to note that the compound should be stored in a well-ventilated place and kept in a tightly closed container .
Analyse Biochimique
Biochemical Properties
4-Benzyloxy-3,5-dimethylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions often involve the oxidation of the benzyloxy group, leading to the formation of reactive intermediates. Additionally, this compound can act as a substrate for esterases, which hydrolyze the ester bond to produce benzoic acid derivatives .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the benzyloxy group to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, it can inhibit the activity of certain cytochrome P450 enzymes by forming a stable complex with the heme group. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining elevated levels of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, it can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and hydrolysis. It interacts with cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Additionally, esterases can hydrolyze the ester bond, resulting in the production of benzoic acid derivatives. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localizations allow it to interact with key enzymes and proteins, thereby influencing various cellular processes .
Propriétés
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUPJCJZZNUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370073 | |
| Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97888-80-7 | |
| Record name | 4-Benzyloxy-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97888-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,5-dimethyl-4-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)


![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)